Retapamulin ITS-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

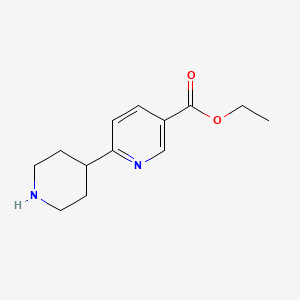

Retapamulin ITS-2 is a semisynthetic pleuromutilin antibiotic primarily used for the treatment of uncomplicated superficial skin infections caused by methicillin-susceptible Staphylococcus aureus and Streptococcus pyogenes . It is marketed under the brand names Altabax and Altargo . Retapamulin is known for its unique mechanism of action, which involves selective inhibition of bacterial protein synthesis by binding to the 50S subunit of bacterial ribosomes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Retapamulin is synthesized through a semi-synthetic process that begins with the fermentation of Clitopilus passeckerianus to produce the key intermediate pleuromutilin . The pleuromutilin is then chemically modified through a series of steps to yield retapamulin. The process involves the use of tropine thiol and a pleuromutilin derivative, combined with a base and an organic solvent .

Industrial Production Methods

The industrial production of retapamulin involves a five-step synthetic process starting from pleuromutilin . The final product is obtained as a white to pale yellow crystalline solid with a melting point range of 125-127°C . The compound is milled to produce a range of particle sizes suitable for topical formulations .

Análisis De Reacciones Químicas

Types of Reactions

Retapamulin undergoes several types of chemical reactions, including:

Oxidation: Retapamulin can be oxidized by cytochrome P450 enzymes, which limits its systemic use.

Hydroxylation: The compound undergoes hydroxylation at the 2 and 8 positions of the mutilin moiety.

Demethylation: Demethylation is another metabolic pathway for retapamulin.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of retapamulin include bases, organic solvents, and pleuromutilin derivatives . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and purity of the final product .

Major Products Formed

The major products formed from the chemical reactions of retapamulin include various hydroxylated and demethylated derivatives . These derivatives are primarily formed through metabolic processes involving cytochrome P450 enzymes .

Aplicaciones Científicas De Investigación

Retapamulin has a wide range of scientific research applications, including:

Mecanismo De Acción

Retapamulin exerts its effects by selectively inhibiting bacterial protein synthesis . It binds to a specific site on the 50S subunit of bacterial ribosomes, involving ribosomal protein L3 and the peptidyl transferase center . This binding prevents the formation of active 50S ribosomal subunits, thereby inhibiting peptidyl transfer and blocking P-site interactions . The unique binding site of retapamulin distinguishes it from other classes of antibiotics and contributes to its effectiveness against resistant bacterial strains .

Comparación Con Compuestos Similares

Similar Compounds

Tiamulin: Another pleuromutilin derivative with similar antibacterial activity.

Valnemulin: A pleuromutilin compound used in veterinary medicine.

Lefamulin: A pleuromutilin derivative approved for systemic use in humans.

Uniqueness of Retapamulin

Retapamulin is unique among pleuromutilin derivatives due to its specific binding site on the bacterial ribosome and its effectiveness in treating superficial skin infections . Unlike tiamulin and valnemulin, retapamulin is formulated for topical use and has a lower potential for resistance development . Lefamulin, on the other hand, is designed for systemic use and has different pharmacokinetic properties .

Propiedades

Fórmula molecular |

C23H36O7S |

|---|---|

Peso molecular |

456.6 g/mol |

Nombre IUPAC |

[(1R,4R,7S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-methylsulfonyloxyacetate |

InChI |

InChI=1S/C23H36O7S/c1-7-21(4)12-17(30-18(25)13-29-31(6,27)28)22(5)14(2)8-10-23(15(3)20(21)26)11-9-16(24)19(22)23/h7,14-15,17,19-20,26H,1,8-13H2,2-6H3/t14?,15?,17?,19?,20?,21-,22+,23+/m0/s1 |

Clave InChI |

IKVZCNHNKCXZHZ-HXSQRTRESA-N |

SMILES isomérico |

CC1CC[C@]23CCC(=O)C2[C@]1(C(C[C@](C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |

SMILES canónico |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14067261.png)

![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)

![4-{[(Octyloxy)carbonyl]oxy}benzoic acid](/img/structure/B14067327.png)

![4(5H)-Thiazolone, 5-[(4-methylphenyl)methylene]-2-(phenylamino)-](/img/structure/B14067336.png)